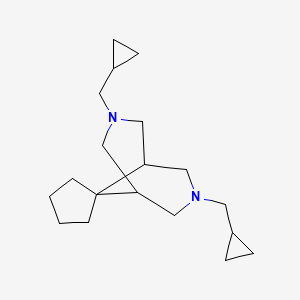
Tedisamil
Cat. No. B1682964
Key on ui cas rn:
90961-53-8
M. Wt: 288.5 g/mol
InChI Key: CTIRHWCPXYGDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05324732
Procedure details


2 g (=0.0069 mole) of tedisamil were dissolved in 5 ml of isopropanol. A solution of 0.53 g of hydrochloric acid in 5 ml of isopropanol was added with stirring to this solution. After the formation of salts, isopropanol was removed by distillation, and the tedisamil dihydrochloride which remained as a residue was recrystallized from acetone and dried at 60° C. in a vacuum drying oven. 2 g of tedisamil dihydrochloride were obtained. DSC gave a melting range with decomposition at 225.7 to 240.4° C. The base:acid ratio determined by titration was 1:2.0. Thermogravimetric analysis showed a 0.2% weight loss on drying.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[CH2:5][C:4]2([CH:10]3[CH2:11][N:12]([CH2:14][CH:15]4[CH2:17][CH2:16]4)[CH2:13][CH:6]2[CH2:7][N:8]([CH2:18][CH:19]2[CH2:21][CH2:20]2)[CH2:9]3)[CH2:3][CH2:2]1.[ClH:22]>C(O)(C)C>[CH2:1]1[CH2:5][C:4]2([CH:10]3[CH2:11][N:12]([CH2:14][CH:15]4[CH2:17][CH2:16]4)[CH2:13][CH:6]2[CH2:7][N:8]([CH2:18][CH:19]2[CH2:21][CH2:20]2)[CH2:9]3)[CH2:3][CH2:2]1.[ClH:22].[ClH:22] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.53 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring to this solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the formation of salts, isopropanol was removed by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 60° C. in a vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying oven
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5.Cl.Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

